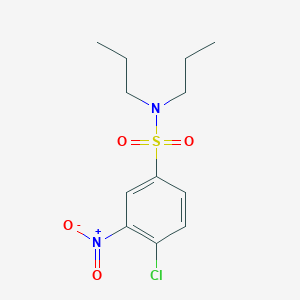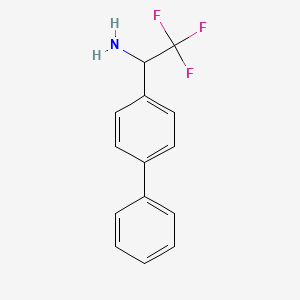
2-((2-(3-Chloro-4-methylphenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring. They are known for their diverse pharmacological properties and are used as a scaffold in drug discovery .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazolinone core, followed by the introduction of the phenyl and methylphenyl groups. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with the phenyl and methylphenyl groups attached at specific positions. The compound also contains a sulfanyl group and an oxoethyl group .Chemical Reactions Analysis
As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would affect properties like solubility, melting point, and reactivity .科学的研究の応用
Antibacterial Activity
The synthesized compound demonstrates in vitro antibacterial activity against both Staphylococcus aureus and Chromobacterium violaceum. Researchers have investigated its potential as a novel antimicrobial agent, which could contribute to combating bacterial infections .
Thiazole Chemistry and Drug Development
The compound is derived through Hantzsch thiazole synthesis, a well-established method for synthesizing thiazoles and their derivatives. Thiazoles play a crucial role in drug development, with several drugs (such as Sulfathiazole, Abafungin, and antiretrovirals) containing thiazole scaffolds. Notably, this compound’s structure may offer opportunities for designing new drugs with improved efficacy .
Treatment of HIV Infections
Thiazole-based compounds have shown promise in treating HIV infections. Researchers have explored modifications to thiazole structures to enhance drug efficacy against the virus. The compound’s unique features could contribute to this ongoing effort .
Antineoplastic Properties
Thiazoles have been investigated as potential antineoplastic agents. While more research is needed, the presence of the chlorine atom in this compound may influence its biological activity, making it an interesting candidate for further study in cancer treatment .
Treatment of Hypertension and Allergies
Thiazole derivatives have been associated with improved efficacy in treating hypertension and allergies. Although specific studies on this compound are limited, its structural characteristics warrant exploration in these therapeutic areas .
Photochemical Degradation and Environmental Impact
The compound’s precursor, 3-chloro-4-methylphenyl isocyanate, is formed during the photochemical degradation of linuron. Understanding its environmental fate and impact is essential, especially considering its potential use in drug development .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(3-chloro-4-methylphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c1-15-11-12-16(13-19(15)24)21(27)14-29-23-25-20-10-6-5-9-18(20)22(28)26(23)17-7-3-2-4-8-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGYHLOOYFAYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3-Chloro-4-methylphenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2656939.png)
![2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2656940.png)
![N1-ethyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2656942.png)

amino}methyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2656945.png)
![Ethyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2656946.png)



![N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]prop-2-enamide](/img/structure/B2656957.png)
![2-[(2,4-Difluorophenyl)formamido]acetic acid](/img/structure/B2656958.png)